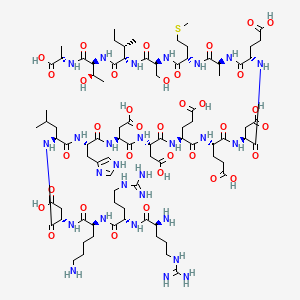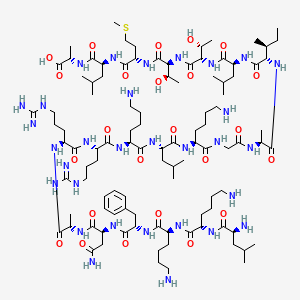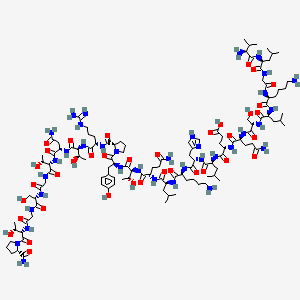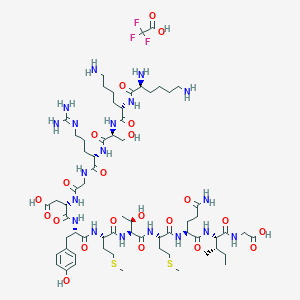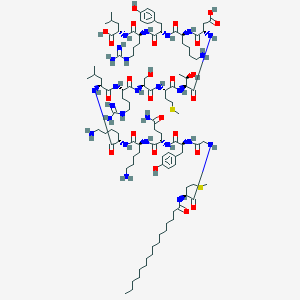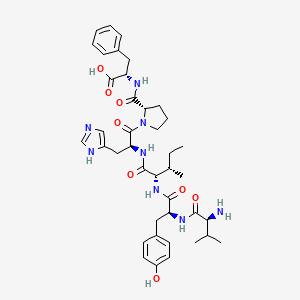
Collagen peptide III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Collagen Peptide III, also known as Collagen Type III, is a protein that is part of the extracellular matrix and is found in various soft connective tissues along with Type I collagen . Collagen peptides, including Collagen Peptide III, are derived from collagen through a process called hydrolysis, which breaks down the protein into smaller peptides . These peptides are easily digestible and have been shown to provide numerous health benefits .
Synthesis Analysis
Recombinant humanized collagen type III (rhCol III) has been synthesized and it conforms to the theoretical amino acid sequence and has an advanced structure resembling bovine collagen . The characterization of rhCol III was mainly focused on the component and structure, including the molecular weight, amino acid contents, and their consistency with the theoretical design .Molecular Structure Analysis
The molecular structure of Collagen Peptide III is complex. It has been demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Two-dimensional nuclear magnetic resonance (2D NMR) is a relatively new analytical technique that has become increasingly more utilized in the study of biological molecules .Chemical Reactions Analysis
Collagen peptides are typically prepared from animal connective tissues that are largely available as by-products of meat, poultry, and fish processing . The preparation process of antioxidant collagen hydrolysates is introduced, including the production and separation methods .Physical And Chemical Properties Analysis
Collagen Peptide III has specific structural, biological, and physicochemical properties . The addition of varying amounts of elastin to the constructs alters collagen fibrillogenesis, D-banding pattern length, and storage modulus .Wissenschaftliche Forschungsanwendungen
Regenerative Medicine
- Field : Regenerative Medicine
- Application : Collagen made a tremendous impact in the field of regenerative medicine as a bioactive material . For decades, collagen has been used not only as a scaffolding material but also as an active component in regulating cells’ biological behavior and phenotype .
- Methods : The study demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Furthermore, rhCol III could facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration .
- Results : rhCol III was beneficial for some extracellular matrix-expressing cell phenotypes . The study would shed light on the mechanism research of rhCol and cell interactions and further understanding of effectiveness in tissue regeneration .
Tissue Engineering
- Field : Tissue Engineering
- Application : Collagen is an important natural bioactive material and it has been widely used in scientific research and clinical applications . Collagen is available from a wide range of animal origin, it can be produced by synthesis or through recombinant protein production systems .
- Methods : A processed collagen in different ways can better match the specific requirements as biomaterial for tissue repair . Here, collagen may be used in bone/cartilage regeneration, skin regeneration, cardiovascular repair and other fields, by following different processing methods, including cross-linked collagen, complex, structured collagen, mineralized collagen, carrier and other forms .
- Results : This review summarizes a wide range of applications of collagen-based biomaterials and their recent progress in several tissue regeneration fields .
Corneal Tissue Engineering
- Field : Biomedical Engineering
- Application : Collagen type III is used as three-dimensional (3D) printing ink to produce thin layers crosslinked by EDC:NHS crosslinking for corneal tissue engineering .
- Methods : The study used recombinant human collagen type III in a 3D printing process to create thin layers that were then crosslinked .
- Results : The use of collagen type III in this way has potential applications in corneal tissue engineering .
Vocal Repair
- Field : Biomedical Engineering
- Application : Type I collagen fibrils can be self-assembled into microfibrils of varying sizes and morphology and can be modified chemically to incorporate into type III collagen for vocal repair .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type III collagen .
- Results : The use of collagen type III in this way has potential applications in vocal repair .
Bone Tissue Regeneration
- Field : Tissue Engineering
- Application : Type I collagen fibrils can be modified chemically to incorporate type V collagen to promote the biomechanical performance of regenerated bone tissue .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type V collagen .
- Results : The use of collagen type III in this way has potential applications in bone tissue regeneration .
Cosmetics and Pharmaceuticals
- Field : Cosmetics and Pharmaceuticals
- Application : Collagen peptides find applications beyond human health, including the food and beverage industry, cosmetics, and pharmaceuticals .
- Methods : They are used as functional ingredients in beauty products, dietary supplements, and protein-rich foods due to their easy incorporation and various health benefits .
- Results : The use of collagen type III in this way has potential applications in cosmetics and pharmaceuticals .
Corneal Tissue Engineering
- Field : Biomedical Engineering
- Application : Collagen type III is used as three-dimensional (3D) printing ink to produce thin layers crosslinked by EDC:NHS crosslinking for corneal tissue engineering .
- Methods : The study used recombinant human collagen type III in a 3D printing process to create thin layers that were then crosslinked .
- Results : The use of collagen type III in this way has potential applications in corneal tissue engineering .
Vocal Repair
- Field : Biomedical Engineering
- Application : Type I collagen fibrils can be self-assembled into microfibrils of varying sizes and morphology and can be modified chemically to incorporate into type III collagen for vocal repair .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type III collagen .
- Results : The use of collagen type III in this way has potential applications in vocal repair .
Bone Tissue Regeneration
- Field : Tissue Engineering
- Application : Type I collagen fibrils can be modified chemically to incorporate type V collagen to promote the biomechanical performance of regenerated bone tissue .
- Methods : The study involved the chemical modification of type I collagen fibrils to incorporate type V collagen .
- Results : The use of collagen type III in this way has potential applications in bone tissue regeneration .
Cosmetics and Pharmaceuticals
- Field : Cosmetics and Pharmaceuticals
- Application : Collagen peptides find applications beyond human health, including the food and beverage industry, cosmetics, and pharmaceuticals .
- Methods : They are used as functional ingredients in beauty products, dietary supplements, and protein-rich foods due to their easy incorporation and various health benefits .
- Results : The use of collagen type III in this way has potential applications in cosmetics and pharmaceuticals .
Zukünftige Richtungen
There is a growing interest in the use of collagen peptides for a number of purposes . Advances in chemistry, molecular biology, and bioinformatics are accelerating research in this field . The free-energy-based tool provides an alternative computational screening approach that impacts protein interaction search methods .
Eigenschaften
CAS-Nummer |
1228371-11-6 |
|---|---|
Produktname |
Collagen peptide III |
Molekularformel |
C24H38N8O9 |
Molekulargewicht |
582.61 |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Collagen peptide III |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



